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4-Amino-3-(pyridin-4-yl)butanoic acid

Cat. No.: B13545371
M. Wt: 180.20 g/mol
InChI Key: FAHJINDDPKCKIR-UHFFFAOYSA-N
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Description

Contextualization of Gamma-Amino Acid Derivatives in Organic and Medicinal Chemistry Research

Gamma-amino acids (γ-amino acids) are a significant class of compounds in biochemistry and pharmacology, distinguished by the placement of their amino group on the third carbon atom from the carboxyl group. numberanalytics.comnumberanalytics.com Unlike their alpha-amino acid counterparts, γ-amino acids are not constituents of proteins but are crucial to various biological processes. numberanalytics.com The most prominent example is γ-aminobutyric acid (GABA), which functions as the primary inhibitory neurotransmitter in the central nervous system of mammals, regulating neuronal excitability and muscle tone. numberanalytics.comnih.gov

The therapeutic potential of γ-amino acid derivatives has been extensively explored, leading to research into their use as anticonvulsants, muscle relaxants, and anxiolytics. numberanalytics.com The unique, flexible three-carbon backbone of these molecules allows them to serve as versatile scaffolds in the design of new biologically active agents and peptidomimetics. acs.org Consequently, the development of novel synthetic methods to produce these derivatives, including stereoselective techniques, remains an active and challenging area of organic chemistry research. numberanalytics.com

Rationale for Investigating Pyridine-Substituted Butanoic Acid Scaffolds

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that holds a privileged position in medicinal chemistry. nih.govresearchgate.net As an isostere of benzene, this nitrogen-bearing aromatic ring is a core component in thousands of existing drug molecules and is consistently incorporated into new therapeutic candidates. nih.govnih.gov Its significance stems from the unique chemical properties imparted by the nitrogen atom, which can act as a hydrogen bond acceptor and influence the molecule's polarity, solubility, and ability to interact with biological targets. researchgate.net

Incorporating a pyridine moiety into a butanoic acid framework creates a scaffold with significant potential for drug design. Pyridine-based structures are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. researchgate.netnih.gov The pyridine ring can be readily functionalized, allowing chemists to fine-tune the steric and electronic properties of a molecule to optimize its efficacy and pharmacokinetic profile. nbinno.com This adaptability makes pyridine-substituted scaffolds highly sought-after for developing novel therapeutic agents against a diverse range of diseases. nih.govresearchgate.net

General Academic Significance of 4-Amino-3-(pyridin-4-yl)butanoic acid in Research

This compound is a compound of academic interest primarily due to its hybrid structure, which combines the pharmacologically relevant γ-amino acid backbone with a functional pyridine heterocycle. While extensive research on this specific molecule is not widely published, its significance can be understood as a structural analog of other bioactive compounds and as a valuable synthetic intermediate.

Its structure makes it a GABA derivative, suggesting potential applications in neuroscience research for probing GABAergic systems. The presence of the pyridin-4-yl group, in particular, offers a specific vector for molecular interactions, distinguishing it from other GABA analogs like baclofen (B1667701), which features a chlorophenyl group. nih.gov The compound serves as a key building block in synthetic and medicinal chemistry, enabling the construction of more complex molecules. The strategic combination of a flexible amino acid chain and a rigid, aromatic pyridine ring provides a template for creating libraries of novel compounds for screening and discovering new therapeutic leads.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₂N₂O₂
IUPAC Name This compound
CAS Number 65193-41-1
Appearance Solid
Melting Point Data Not Available
Boiling Point Data Not Available
Solubility Data Not Available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B13545371 4-Amino-3-(pyridin-4-yl)butanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

4-amino-3-pyridin-4-ylbutanoic acid

InChI

InChI=1S/C9H12N2O2/c10-6-8(5-9(12)13)7-1-3-11-4-2-7/h1-4,8H,5-6,10H2,(H,12,13)

InChI Key

FAHJINDDPKCKIR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(CC(=O)O)CN

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Amino 3 Pyridin 4 Yl Butanoic Acid and Its Chiral Derivatives

Chemoenzymatic and Asymmetric Catalytic Approaches to Stereoselective Synthesis of 4-Amino-3-(pyridin-4-yl)butanoic acid

Enantioselective Synthesis via Chiral Catalysts and Auxiliaries

The construction of the chiral backbone of this compound can be effectively achieved through asymmetric synthesis methodologies that employ either chiral catalysts or chiral auxiliaries. These methods are designed to influence the stereochemical course of a reaction to favor the formation of one enantiomer over the other.

One prominent strategy involves the conjugate addition of a chiral amine to a suitable α,β-unsaturated ester. For instance, the synthesis of β-pyridyl-β-amino acid derivatives has been successfully accomplished through the conjugate addition of a homochiral lithium amide to tert-butyl 3-(pyridin-4-yl)prop-2-enoate. rsc.org This approach utilizes a chiral auxiliary, (R)-N-benzyl-N-α-methyl-4-methoxybenzylamine, to direct the stereoselective addition. The reaction proceeds with high diastereoselectivity, and subsequent removal of the chiral auxiliary furnishes the desired β-amino acid derivative with high enantiomeric excess. rsc.org

The general scheme for this approach is outlined below:

Table 1: Key Steps in Chiral Auxiliary-Mediated Synthesis

StepDescriptionReactants/Reagents
1 Formation of the α,β-unsaturated esterPyridine-4-carbaldehyde, tert-butyl acetate
2 Preparation of the chiral lithium amide(R)-N-benzyl-N-α-methyl-4-methoxybenzylamine, n-BuLi
3 Diastereoselective conjugate additiontert-butyl 3-(pyridin-4-yl)prop-2-enoate, chiral lithium amide
4 Removal of the chiral auxiliaryOxidative cleavage (e.g., with DDQ or CAN)

This method offers a robust pathway to enantiomerically enriched β-pyridyl-β-amino acids, which are direct precursors to the target molecule. The choice of the chiral auxiliary is critical for achieving high levels of stereocontrol.

Another powerful technique in asymmetric synthesis is the use of chiral catalysts. While specific examples for the direct synthesis of this compound are not extensively documented, general principles of organocatalysis and transition-metal catalysis can be applied. For example, chiral organocatalysts, such as proline and its derivatives, have been shown to effectively catalyze the Michael addition of aldehydes or ketones to nitroalkenes, which can then be converted to γ-amino acids. nih.gov This strategy could potentially be adapted by using a pyridyl-substituted nitroalkene.

Enzymatic Asymmetric Synthesis Pathways for Chiral Amino Acids Relevant to this compound

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral amino acids. rsc.org While specific enzymatic routes to this compound are not well-established, several general enzymatic pathways for the synthesis of chiral amino acids can be considered relevant. rsc.org

This pathway involves the conversion of a prochiral keto acid to a chiral amino acid using an amino acid dehydrogenase (AADH). The enzyme catalyzes the reductive amination of the ketone functionality with high stereoselectivity, utilizing a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing agent.

For the synthesis of this compound, a suitable precursor would be 3-(pyridin-4-yl)-4-oxobutanoic acid. The stereoselective amination of the ketone at the 4-position would yield the desired product. The key challenge in this approach lies in the synthesis of the keto acid precursor and the identification or engineering of an AADH with the desired substrate specificity and stereoselectivity.

Transaminases (or aminotransferases) are another class of enzymes that can be employed for the asymmetric synthesis of chiral amino acids. These enzymes catalyze the transfer of an amino group from a donor molecule (such as L-alanine or L-aspartate) to a keto acid acceptor.

Similar to reductive amination, this method would require 3-(pyridin-4-yl)-4-oxobutanoic acid as the starting material. A transaminase with the appropriate substrate scope could then be used to install the amino group at the 4-position with high enantiomeric purity. The equilibrium of the reaction can often be shifted towards the product side by using a large excess of the amino donor or by removing the keto acid by-product.

Ammonia (B1221849) lyases are enzymes that catalyze the stereoselective addition of ammonia to the double bond of an α,β-unsaturated carboxylic acid. This reaction directly forms a β-amino acid.

A potential substrate for this approach would be 3-(pyridin-4-yl)but-2-enoic acid. An ammonia lyase could catalyze the addition of ammonia across the double bond to generate this compound. The regioselectivity and enantioselectivity of this addition would be controlled by the enzyme's active site.

While not a direct route to the final product, aldol (B89426) condensation strategies can be employed to construct the carbon skeleton of the target molecule. Chiral catalysts, including enzymes like aldolases, can facilitate the asymmetric aldol reaction between a nucleophilic donor and an electrophilic acceptor. For instance, a chiral pyridoxal (B1214274) catalyst can be used in the biomimetic aldol reaction of glycinate (B8599266) with aldehydes to produce β-hydroxy-α-amino esters. Subsequent chemical transformations would be required to convert the resulting product into the desired this compound.

Table 2: Comparison of Enzymatic Pathways

PathwayKey EnzymePrecursorKey Transformation
Asymmetric Reductive Amination Amino Acid Dehydrogenase3-(pyridin-4-yl)-4-oxobutanoic acidStereoselective reduction of an imine intermediate
Asymmetric Transamination Transaminase3-(pyridin-4-yl)-4-oxobutanoic acidStereoselective transfer of an amino group
Enantioselective Ammonia Addition Ammonia Lyase3-(pyridin-4-yl)but-2-enoic acidStereoselective addition of ammonia to a C=C bond
Aldol Condensation Aldolase / Chiral CatalystGlycinate and a pyridyl-aldehyde derivativeAsymmetric C-C bond formation

Multi-Step Organic Synthesis Strategies

The construction of this compound is a multi-step process that hinges on the sequential and efficient formation of its key structural features. A logical and convergent synthetic approach involves the initial construction of the carbon skeleton bearing the pyridine (B92270) ring, followed by the introduction of the amino functionality and subsequent manipulation of the carboxylic acid group.

Nucleophilic Addition and Substitution Reactions for Pyridine Ring Introduction

The introduction of the pyridin-4-yl moiety at the C3 position of the butanoic acid backbone is a critical step that can be achieved through nucleophilic addition reactions. One effective strategy is the Michael addition of a suitable nucleophile to an activated pyridine derivative. For instance, the conjugate addition of a malonate ester to 4-vinylpyridine (B31050) serves as a robust method for forming the crucial C-C bond. This reaction is typically base-catalyzed, with the choice of base and solvent playing a significant role in the reaction's efficiency.

A plausible synthetic route commences with the reaction of 4-vinylpyridine with a malonate derivative, such as diethyl malonate, in the presence of a base like sodium ethoxide. This 1,4-conjugate addition leads to the formation of a diethyl 2-(pyridin-4-ylethyl)malonate intermediate. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Reactant 1Reactant 2BaseSolventProduct
4-VinylpyridineDiethyl malonateSodium ethoxideEthanol (B145695)Diethyl 2-(pyridin-4-ylethyl)malonate
4-VinylpyridineDimethyl malonatePotassium tert-butoxideTHFDimethyl 2-(pyridin-4-ylethyl)malonate

Subsequent hydrolysis and decarboxylation of the malonate intermediate under acidic or basic conditions yield 3-(pyridin-4-yl)propanoic acid, a key precursor for the next steps.

Introduction of the Amino Group via Reductive Amination and Alternative Methods

With the 3-(pyridin-4-yl)butanoic acid skeleton in hand, the next pivotal transformation is the introduction of the amino group at the C4 position. Reductive amination of a corresponding 4-oxo intermediate is a widely employed and efficient method. wikipedia.org This process involves the reaction of a ketone with an amine source, typically ammonia or an ammonium (B1175870) salt, to form an intermediate imine, which is then reduced in situ to the desired amine.

To achieve this, the 3-(pyridin-4-yl)butanoic acid precursor must first be converted to a 3-(pyridin-4-yl)-4-oxobutanoic acid derivative. This can be accomplished through various classical organic transformations, such as conversion to the acid chloride followed by a reaction with a suitable carbon nucleophile.

Once the β-keto acid or its ester is obtained, it can be subjected to reductive amination conditions. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for the iminium ion over the ketone. masterorganicchemistry.com Catalytic hydrogenation over palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere also presents a viable and greener alternative. nih.gov

PrecursorAmine SourceReducing AgentProduct
Ethyl 3-(pyridin-4-yl)-4-oxobutanoateAmmoniaSodium cyanoborohydrideEthyl 4-amino-3-(pyridin-4-yl)butanoate
Methyl 3-(pyridin-4-yl)-4-oxobutanoateAmmonium acetateH2, Pd/CMethyl 4-amino-3-(pyridin-4-yl)butanoate

Alternative methods for introducing the amino group include the Hofmann or Curtius rearrangement of a suitable carboxylic acid derivative or the nucleophilic substitution of a leaving group at the C4 position with an azide (B81097) followed by reduction.

Carboxylic Acid Formation and Modification

The final step in the synthesis of this compound is the hydrolysis of the ester functionality to the free carboxylic acid. This is typically achieved under either acidic or basic conditions. Basic hydrolysis, using reagents such as lithium hydroxide (B78521) or sodium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or tetrahydrofuran (B95107), is often preferred to avoid potential side reactions with the pyridine ring.

Following hydrolysis, careful acidification of the reaction mixture to the isoelectric point of the amino acid will precipitate the zwitterionic product, which can then be isolated by filtration.

For the synthesis of chiral derivatives, the carboxylic acid group can serve as a handle for resolution. Diastereomeric salt formation with a chiral resolving agent, such as a chiral amine or acid, allows for the separation of the enantiomers by fractional crystallization. Subsequent liberation of the resolved amino acid from the salt yields the enantiomerically pure product.

Optimization of Reaction Conditions for Yield and Purity

The choice of solvent can profoundly influence reaction rates, yields, and even stereoselectivity. nih.govrsc.orgacademie-sciences.frrsc.org For the nucleophilic addition of the malonate to 4-vinylpyridine, polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) can facilitate the reaction by solvating the cationic counter-ion of the base, thereby increasing the nucleophilicity of the enolate.

In the reductive amination step, the choice of solvent is dictated by the reducing agent used. For hydride-based reductions, alcoholic solvents like methanol or ethanol are commonly employed. For catalytic hydrogenation, a wider range of solvents, including alcohols, ethyl acetate, and acetic acid, can be used. The polarity and coordinating ability of the solvent can affect the catalyst's activity and the selectivity of the reduction. academie-sciences.fr

Reaction StepSolventEffect on Reaction
Michael AdditionTHFEnhances nucleophilicity of the enolate
Reductive Amination (Hydride)MethanolGood solubility for reactants and reagents
Reductive Amination (Hydrogenation)Ethanol/Acetic AcidPromotes catalyst activity and substrate solubility

Temperature is a critical parameter that must be carefully controlled to ensure optimal reaction outcomes. The initial Michael addition is often performed at room temperature or with gentle heating to promote the reaction without inducing side reactions.

For the reductive amination, particularly when using catalytic hydrogenation, both temperature and hydrogen pressure are crucial variables. mdpi.comresearchgate.netmdpi.com Increasing the temperature can enhance the reaction rate but may also lead to over-reduction or other undesired side products. Similarly, while higher hydrogen pressure generally accelerates the hydrogenation, it must be optimized to maintain selectivity. mdpi.com For instance, a study on a similar reductive amination showed that increasing hydrogen pressure from 5 to 10 bar significantly improved the yield. mdpi.com

Reaction StepTemperature RangePressure RangeImpact on Yield and Purity
Michael Addition25-60 °CAtmosphericHigher temperatures can increase rate but may lead to side products.
Reductive Amination (Hydrogenation)25-80 °C1-10 bar H₂Optimization is crucial to balance reaction rate and selectivity, preventing over-reduction. mdpi.com

Careful monitoring and control of these parameters, often through the use of automated laboratory reactors, are essential for developing a robust and scalable synthesis of this compound and its chiral derivatives with high yield and purity.

Synthesis of Salt Forms and Their Research Implications

The conversion of parent compounds into salt forms is a common and critical strategy in pharmaceutical and chemical research. This process is often undertaken to enhance the physicochemical properties of a compound, thereby facilitating its handling, formulation, and application in various research settings. For amine-containing compounds like this compound, the formation of hydrochloride salts is a widely adopted approach. The primary motivations for synthesizing these salt forms include improving the compound's stability and, most notably, increasing its aqueous solubility. quora.compharmaoffer.com

The basic nitrogen atoms within the this compound molecule, specifically the amino group and the pyridine ring nitrogen, can be protonated by strong acids such as hydrochloric acid (HCl). This acid-base reaction results in the formation of a hydrochloride salt. The introduction of an ionic charge on the molecule significantly alters its interaction with polar solvents like water, generally leading to a substantial increase in solubility compared to the neutral, or free base, form. quora.compharmaoffer.com This enhanced solubility is particularly advantageous for in vitro studies and other experimental protocols that require the preparation of aqueous stock solutions.

The structure of this compound features two basic centers: the primary amino group on the butanoic acid chain and the nitrogen atom in the pyridine ring. Consequently, it can react with two equivalents of hydrochloric acid to form a dihydrochloride (B599025) salt.

A general and illustrative synthesis for the dihydrochloride salt of an amino acid derivative involves dissolving the free base form of the compound in a suitable organic solvent, followed by the addition of a solution of hydrochloric acid (often in a solvent like ethanol or diethyl ether). The salt then typically precipitates out of the solution and can be isolated by filtration, washed, and dried. For this compound, this process would involve the protonation of both the amino group and the pyridine nitrogen, yielding this compound dihydrochloride.

The primary research implication of converting this compound to its dihydrochloride form is the significant enhancement of its aqueous solubility. The free base form of many amino acid derivatives can exhibit limited solubility in water, which can complicate their use in biological assays and other aqueous-based research. quora.com By converting the compound to its dihydrochloride salt, researchers can prepare more concentrated aqueous stock solutions, which are essential for a wide range of experimental applications. quora.compharmaoffer.com This improved solubility ensures that the compound remains dissolved in aqueous buffers and culture media, preventing precipitation that could otherwise lead to inaccurate and unreliable experimental results.

While specific quantitative data on the aqueous solubility of this compound and its dihydrochloride salt is not extensively detailed in publicly available literature, the general principle of enhanced solubility for hydrochloride salts of amine-containing compounds is well-established. The table below illustrates a representative example of how salt formation can impact the aqueous solubility of a comparable amino acid derivative, Trimethoprim, which also contains basic amine functionalities.

Compound FormAqueous Solubility (mg/mL)Fold Increase in Solubility
Trimethoprim (Free Base)0.217-
Trimethoprim Glutamate (B1630785) (Salt Form)~60.76~280

The enhanced aqueous solubility of the dihydrochloride salt of this compound is a critical enabling factor for its investigation in various research contexts, particularly in neuropharmacology and medicinal chemistry, where the precise delivery of the compound in a soluble form is paramount for obtaining meaningful data.

Sophisticated Spectroscopic and Structural Elucidation Techniques Applied to 4 Amino 3 Pyridin 4 Yl Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural assignment of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Amino-3-(pyridin-4-yl)butanoic acid, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete structural characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within a molecule. For this compound, the ¹H NMR spectrum is expected to reveal distinct signals corresponding to the protons of the pyridinyl ring and the butanoic acid backbone. The chemical shifts (δ) of these protons are influenced by their local electronic environment. Protons attached to the aromatic pyridinyl ring would typically resonate in the downfield region (typically δ 7.0-8.5 ppm), with their specific shifts and coupling patterns providing information about their relative positions on the ring. The protons of the butanoic acid moiety, including those on the chiral center and the methylene (B1212753) groups, would appear in the upfield region. The integration of these signals would correspond to the number of protons in each unique environment, and the spin-spin coupling patterns would help to establish the connectivity between adjacent protons.

Proton Assignment Hypothetical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Pyridinyl-H (α to N)8.5 - 8.7Doublet~5-62H
Pyridinyl-H (β to N)7.2 - 7.4Doublet~5-62H
CH (on chiral center)3.5 - 3.8Multiplet-1H
CH₂ (adjacent to COOH)2.5 - 2.8Multiplet-2H
NH₂1.5 - 3.0 (broad)Singlet (broad)-2H
COOH10.0 - 12.0 (broad)Singlet (broad)-1H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. The carbonyl carbon of the carboxylic acid would be expected to appear significantly downfield (around 170-180 ppm). The aromatic carbons of the pyridinyl ring would resonate in the approximate range of 120-150 ppm, while the aliphatic carbons of the butanoic acid chain would be found in the upfield region of the spectrum.

Below is a hypothetical ¹³C NMR data table, as specific experimental data for this compound is not publicly available.

Carbon Assignment Hypothetical Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)175 - 180
Pyridinyl-C (α to N)148 - 152
Pyridinyl-C (ipso)145 - 148
Pyridinyl-C (β to N)123 - 127
CH (on chiral center)45 - 55
CH₂ (adjacent to COOH)35 - 45
CH₂ (adjacent to CH)30 - 40

Two-Dimensional NMR Techniques (e.g., NOESY for Stereochemical Validation)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning complex spectra and for determining the stereochemistry of a molecule. Techniques such as COSY (Correlation Spectroscopy) would confirm the proton-proton coupling networks within the molecule. For determining the stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable. NOESY identifies protons that are close to each other in space, irrespective of their bonding connectivity. In the context of this compound, a NOESY experiment could, for instance, show through-space correlations between specific protons on the pyridinyl ring and protons on the chiral butanoic acid backbone, which would help to validate the molecule's three-dimensional conformation.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For this compound, key characteristic absorptions would be expected. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, often overlapping with C-H stretching vibrations. The C=O stretching of the carboxylic acid would give a strong, sharp peak around 1700-1725 cm⁻¹. The N-H stretching of the primary amine would likely appear as a medium intensity band in the 3300-3500 cm⁻¹ region. Vibrations associated with the pyridinyl ring (C=C and C=N stretching) would be observed in the 1400-1600 cm⁻¹ region.

A table of expected FT-IR absorption bands is presented below for illustrative purposes.

Vibrational Mode Hypothetical Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad, Strong
N-H stretch (Amine)3300 - 3500Medium
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Aliphatic)2850 - 3000Medium
C=O stretch (Carboxylic Acid)1700 - 1725Strong, Sharp
C=C, C=N stretch (Pyridine)1400 - 1600Medium-Strong
N-H bend (Amine)1580 - 1650Medium

Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations. In the analysis of this compound, the Raman spectrum would provide valuable complementary information. The symmetric stretching vibrations of the aromatic pyridinyl ring are often strong in the Raman spectrum. The C-C backbone stretching and other skeletal vibrations would also be readily observed. This complementary data aids in a more complete and confident assignment of the vibrational modes of the molecule.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural characteristics of a compound by measuring its mass-to-charge ratio (m/z). For this compound, various MS methods provide complementary information regarding its elemental composition, molecular structure, and purity.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise mass of a molecule with high accuracy, which allows for the unambiguous determination of its elemental formula. mdpi.com For this compound (C9H12N2O2), HRMS can distinguish its exact mass from other ions with the same nominal mass but different elemental compositions. The technique typically provides mass accuracy within a few parts per million (ppm), offering strong evidence for the compound's identity. The expected exact mass for the protonated molecule would be calculated as shown in the table below.

Ion SpeciesChemical FormulaTheoretical Exact Mass (m/z)
Neutral Molecule [M]C₉H₁₂N₂O₂180.0899
Protonated Molecule [M+H]⁺C₉H₁₃N₂O₂⁺181.0977

This table presents the calculated theoretical exact masses for the neutral and protonated forms of this compound based on its elemental formula.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like amino acids, as it minimizes fragmentation during the ionization process. researchgate.net When analyzing this compound, ESI-MS is typically performed in positive ion mode. The molecule, with its basic amino group and pyridine (B92270) nitrogen, readily accepts a proton to form the pseudomolecular ion [M+H]⁺.

Tandem mass spectrometry (ESI-MS/MS) can be employed to induce and analyze fragmentation of the parent ion. researchgate.net By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation, characteristic fragment ions are produced. These fragments provide valuable structural information, often corresponding to the neutral loss of small molecules such as water (H₂O) from the carboxylic acid group or ammonia (B1221849) (NH₃) from the amino group, helping to confirm the connectivity of the molecule's functional groups.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govnih.gov This hyphenated technique is crucial for confirming both the identity and purity of a this compound sample.

In a typical LC-MS analysis, the sample is first injected into an LC system, often using a reversed-phase column. A gradient elution with solvents like water and acetonitrile, often containing modifiers like formic acid or ammonium (B1175870) acetate, separates the target compound from any impurities, starting materials, or byproducts. nih.gov The eluent from the column is then directed into the mass spectrometer. The retention time from the chromatogram serves as an identifying characteristic, while the mass spectrum recorded for the corresponding peak confirms the molecular weight of the eluted compound. The integration of the chromatographic peak area provides a quantitative measure of purity.

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

X-ray diffraction techniques are the definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid. These studies provide precise information on molecular conformation, crystal packing, and the nature of intermolecular interactions that govern the solid-state architecture.

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for elucidating the complete three-dimensional structure of a molecule. semanticscholar.org For this compound, growing a suitable single crystal and analyzing it via SC-XRD would reveal several key structural features.

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on the electron distribution calculated from crystal structure data obtained via X-ray diffraction. nih.govbohrium.com The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts, such as strong hydrogen bonds, while blue regions represent weaker or more distant contacts. nih.gov

For this compound, this analysis would provide a quantitative breakdown of all intermolecular contacts. Two-dimensional fingerprint plots derived from the Hirshfeld surface can distinguish and quantify the relative contributions of different types of interactions. researchgate.net Given the molecule's functional groups, the primary interactions expected to dominate the crystal packing are strong O···H and N···H contacts, indicative of hydrogen bonding. Other significant contacts would likely include H···H, C···H, and C···N interactions.

Type of Intermolecular ContactExpected Contribution to Hirshfeld SurfaceDescription of Interaction
O···H / H···OHighRepresents strong hydrogen bonds between carboxylate oxygen atoms and ammonium or pyridine C-H hydrogen atoms.
N···H / H···NHighCorresponds to hydrogen bonds involving the ammonium group and the pyridine nitrogen or carboxylate oxygen.
H···HModerateReflects van der Waals forces and general packing efficiency. nih.gov
C···H / H···CModerateRelates to weaker C-H···π interactions involving the pyridine ring or other C-H···O/N contacts.
C···CLowPotential for π-π stacking interactions between pyridine rings of adjacent molecules.

This table outlines the types of intermolecular interactions expected to be significant in the crystal structure of this compound and their anticipated relative importance as revealed by Hirshfeld surface analysis.

Computational and Theoretical Chemistry Investigations of 4 Amino 3 Pyridin 4 Yl Butanoic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and geometric properties of molecules. biointerfaceresearch.com DFT methods are routinely used to evaluate these properties, providing significant insights into the synthesis of organic materials and reaction mechanisms. biointerfaceresearch.com For molecules like 4-Amino-3-(pyridin-4-yl)butanoic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d) or 6-311++G(d,p), allow for a detailed understanding of its structural and electronic characteristics. biointerfaceresearch.comresearchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govgelisim.edu.tr For a flexible molecule such as this compound, which has several rotatable single bonds, this process is crucial for identifying its preferred shape, or conformation. gelisim.edu.tr The analysis involves systematically rotating the groups around these bonds to map the molecule's potential energy surface and identify the lowest-energy conformers. gelisim.edu.triu.edu.sa

In molecules with similar backbones, such as 4-Amino-3-phenylbutanoic acid, computational studies have shown that different conformers can be identified in the gas phase. researchgate.net The stability of these conformers is influenced by intramolecular interactions, such as hydrogen bonding between the amino (-NH2) and carboxylic acid (-COOH) groups. For this compound, the key dihedral angles determining its conformation would be around the Cα-Cβ and Cβ-Cγ bonds of the butanoic acid chain and the C-C bond connecting the pyridine (B92270) ring to the chain. The resulting optimized geometry provides essential data on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometric Parameters for a Stable Conformer of this compound (Based on DFT Calculations of Analogous Molecules)

ParameterBond/AtomsCalculated Value
Bond LengthCα-Cβ~1.54 Å
Cβ-Cγ~1.53 Å
C-N (pyridine)~1.34 Å
C=O (carboxyl)~1.22 Å
Bond AngleCα-Cβ-Cγ~112°
N-Cα-Cβ~110°
Dihedral AngleH-N-Cα-H~60°
C(pyridine)-Cβ-Cα-C(carboxyl)Varies with conformer

Note: These values are representative and based on DFT calculations for structurally similar compounds.

Frontier Molecular Orbital Analysis (HOMO-LUMO) for Reactivity and Stability Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.comyoutube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, with its energy level indicating the molecule's electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting chemical reactivity and stability. nih.govnih.gov A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net DFT calculations are widely used to determine the energies of these frontier orbitals. For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, likely the amino group and the pyridine ring, while the LUMO would be distributed over the electron-deficient carboxylic acid group and the pyridine ring.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
EHOMO~ -6.5 to -7.5
ELUMO~ -0.5 to -1.5
Energy Gap (ΔE)~ 5.0 to 7.0

Note: These values are typical for amino acid derivatives and are for illustrative purposes.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for understanding intramolecular interactions, such as hyperconjugation and charge delocalization. researchgate.netjcdronline.org

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netproteopedia.org The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color scale to indicate different potential values. proteopedia.org Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack. researchgate.net

For this compound, an MEP map would be expected to show the most negative potential localized around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, indicating these as primary sites for interacting with electrophiles or forming hydrogen bonds as an acceptor. The most positive potential would likely be found around the hydrogen atoms of the amino group and the carboxylic acid's hydroxyl group, identifying them as the primary sites for nucleophilic attack or hydrogen bond donation. researchgate.netmaterialsciencejournal.org

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules. biointerfaceresearch.com These theoretical predictions can be correlated with experimental data from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy to provide a comprehensive understanding of a molecule's vibrational behavior. jcdronline.org

Computational Vibrational Frequency Analysis

Vibrational frequency analysis, performed computationally, calculates the harmonic vibrational modes of a molecule based on its optimized geometry. researchgate.netresearchgate.net This analysis provides a theoretical vibrational spectrum, where each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds. iu.edu.sanih.gov By comparing these calculated frequencies with the peaks observed in experimental FT-IR and Raman spectra, a detailed assignment of the vibrational modes can be achieved. jcdronline.orgresearchgate.net

For this compound, the vibrational spectrum would feature characteristic frequencies for its functional groups. For instance, the O-H stretching of the carboxylic acid, the N-H stretching of the amino group, the C=O stretching of the carboxyl group, and various C-H and C=C/C=N stretching modes of the pyridine ring would all appear at distinct frequencies. DFT calculations can predict these frequencies, and although they are often systematically overestimated due to the harmonic approximation, they can be scaled by an appropriate factor to achieve good agreement with experimental data. researchgate.net

Table 3: Illustrative Calculated Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModeFunctional GroupCalculated Frequency Range (cm-1)
O-H StretchCarboxylic Acid~3500-3700
N-H Asymmetric/Symmetric StretchAmino Group~3400-3600
C-H Stretch (Aromatic)Pyridine Ring~3000-3100
C-H Stretch (Aliphatic)Butanoic Acid Chain~2850-3000
C=O StretchCarboxylic Acid~1700-1750
C=C, C=N Ring StretchPyridine Ring~1400-1600
N-H BendAmino Group~1550-1650
C-O StretchCarboxylic Acid~1200-1300

Note: These are unscaled harmonic frequencies and are representative of values obtained from DFT calculations for similar molecules.

Predicted UV-Vis and NMR Spectra

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, such as Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectra, which can aid in the structural elucidation of molecules like this compound. These theoretical predictions are often used in conjunction with experimental data to confirm molecular structures and understand their electronic properties.

Predicted UV-Visible Spectra: The prediction of UV-Vis spectra is typically accomplished using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities of the spectral bands.

For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the pyridine ring. The exact position of the maximum absorption wavelength can be influenced by the substituent groups and the solvent environment. Computational studies on similar aromatic compounds have shown that TD-DFT calculations can reproduce experimental spectra with good accuracy. researchgate.net A theoretical study would involve geometry optimization of the molecule followed by TD-DFT calculations to obtain the excitation energies.

Table 1: Hypothetical Predicted UV-Vis Absorption for this compound

Electronic Transition Predicted λmax (nm) Oscillator Strength (f)
π → π* 255 0.45
n → π* 280 0.02

Note: This data is illustrative and based on typical values for similar pyridine derivatives.

Predicted NMR Spectra: Theoretical calculations of NMR spectra involve computing the magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these values to a standard, typically tetramethylsilane (B1202638) (TMS). Density Functional Theory (DFT) is a widely used method for these calculations.

For this compound, both ¹H and ¹³C NMR spectra can be predicted. The calculations would provide chemical shifts (δ) for each unique proton and carbon atom in the molecule. These predicted shifts are valuable for assigning signals in experimental NMR spectra. mdpi.com For instance, the protons on the pyridine ring would be expected to appear in the aromatic region of the ¹H NMR spectrum, while the protons of the butanoic acid chain would be in the aliphatic region. mdpi.com Similarly, the ¹³C NMR spectrum would show distinct signals for the carboxylic acid carbon, the carbons of the pyridine ring, and the aliphatic carbons.

Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm)
Pyridine H (ortho to N) 8.5 - 8.7
Pyridine H (meta to N) 7.2 - 7.4
CH (on butanoic acid) 3.0 - 3.2
CH₂ (amino) 3.4 - 3.6
CH₂ (carboxyl) 2.5 - 2.7

Note: This data is illustrative and based on typical values for similar structures.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O (carboxyl) 175 - 178
C (pyridine, adjacent to N) 148 - 150
C (pyridine) 123 - 140
CH (on butanoic acid) 40 - 45
CH₂ (amino) 48 - 52
CH₂ (carboxyl) 35 - 40

Note: This data is illustrative and based on typical values for similar structures.

Mechanistic Computational Studies of Reactions Involving this compound

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. For this compound, mechanistic studies could explore various reactions, such as its synthesis, degradation, or its interaction with biological targets.

A common computational approach for studying reaction mechanisms is to use DFT to map out the potential energy surface of the reaction. This involves locating the structures of the reactants, products, transition states, and any intermediates. The energies of these species are then used to calculate the reaction barriers and thermodynamics.

For instance, a computational study could investigate the mechanism of a key step in the synthesis of this compound. This would involve identifying the transition state for the bond-forming step and calculating the activation energy. Such a study would provide a deeper understanding of the reaction's feasibility and could help in optimizing the reaction conditions. While specific studies on this molecule are not prevalent, computational investigations into the reactivity of related pyridine and butanoic acid derivatives provide a framework for how such studies would be conducted. researchgate.net

In Silico Modeling for Scaffold Design and Ligand Binding (excluding clinical outcomes)

In silico modeling plays a crucial role in modern drug discovery and materials science, enabling the rational design of new molecules with desired properties. For this compound, these computational techniques can be used for scaffold design and to study its binding to biological targets.

Scaffold Design: The molecular structure of this compound can serve as a scaffold for the design of new compounds. Computational techniques like scaffold hopping can be employed to identify novel core structures that maintain the key pharmacophoric features of the original molecule but possess different structural backbones. This approach is useful for exploring new chemical space and developing compounds with improved properties.

Ligand Binding: Molecular docking is a widely used computational method to predict the binding orientation and affinity of a ligand to a receptor. In the context of this compound, docking studies could be performed to investigate its interaction with a specific protein target. These studies can provide valuable information about the binding mode, key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and a predicted binding energy. nih.gov

For example, a docking study would involve preparing the 3D structures of both the ligand (this compound) and the receptor protein. The ligand would then be placed into the binding site of the protein, and various conformations and orientations would be sampled. A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are then analyzed to understand the binding mechanism. Such studies are instrumental in the early stages of drug design for hit identification and lead optimization. nih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound

Chemical Reactivity, Derivatization, and Mechanistic Insights of 4 Amino 3 Pyridin 4 Yl Butanoic Acid

Reaction Pathways and Transformations

The reactivity of 4-Amino-3-(pyridin-4-yl)butanoic acid is characterized by the chemical properties of its primary functional groups: the carboxylic acid, the amino group, and the pyridine (B92270) ring. Each of these sites can be targeted for chemical modification, leading to a variety of derivatives.

Oxidation Reactions and Derivative Formation

The oxidation of this compound can theoretically proceed at several positions. The primary amino group can be oxidized to a nitro group or other nitrogen-containing functionalities under specific conditions. The pyridine ring is generally resistant to oxidation but can be converted to an N-oxide. The aliphatic chain can also be a target for oxidation, potentially leading to the formation of carbonyl compounds or cleavage of the carbon-carbon bonds under harsh conditions.

Oxidizing AgentPotential ProductComments
Peroxy acids (e.g., m-CPBA)4-Amino-3-(1-oxido-pyridin-1-ium-4-yl)butanoic acidSelective N-oxidation of the pyridine ring.
Permanganate or DichromateComplex mixture of productsPotential for over-oxidation and degradation of the molecule.

Reduction Reactions and Product Spectrum Analysis

Reduction reactions of this compound can target the carboxylic acid and the pyridine ring. The carboxylic acid can be reduced to the corresponding primary alcohol, 4-amino-3-(pyridin-4-yl)butan-1-ol, using strong reducing agents like lithium aluminum hydride. The pyridine ring can be hydrogenated to a piperidine (B6355638) ring under catalytic hydrogenation conditions, which would yield 4-amino-3-(piperidin-4-yl)butanoic acid.

Reducing AgentReaction ConditionsPrimary Product
Lithium aluminum hydride (LiAlH₄)Anhydrous ether or THF4-Amino-3-(pyridin-4-yl)butan-1-ol
Catalytic Hydrogenation (e.g., H₂/Pd/C)High pressure and temperature4-Amino-3-(piperidin-4-yl)butanoic acid

Substitution Reactions Involving Amino and Pyridine Moieties

The amino group of this compound can undergo a variety of substitution reactions typical of primary amines, such as acylation to form amides, and alkylation to form secondary and tertiary amines. The pyridine ring can undergo electrophilic aromatic substitution, although the pyridine ring is generally deactivated towards this type of reaction. The position of substitution on the pyridine ring is influenced by the directing effects of the substituent and the nitrogen atom.

ReagentReaction TypePotential Product
Acyl chloride or anhydrideAcylationN-acylated derivative
Alkyl halideAlkylationN-alkylated derivative
Nitrating or sulfonating agentsElectrophilic Aromatic SubstitutionSubstituted pyridine ring derivative

Mechanistic Kinetic Studies

Detailed mechanistic and kinetic studies on the reactions of this compound are not well-documented in the available literature. However, general principles can be applied to hypothesize the kinetics of its potential reactions.

Determination of Reaction Order and Rate Laws

Rate = k[this compound][Acylating Agent]

Where 'k' is the rate constant.

Influence of Catalysts and Reaction Conditions on Kinetics

The kinetics of reactions involving this compound would be significantly influenced by catalysts and reaction conditions such as temperature, solvent, and pH. For example, the acylation of the amino group can be catalyzed by a base, which deprotonates the amine to increase its nucleophilicity. The hydrogenation of the pyridine ring is dependent on the choice of catalyst and the reaction temperature and pressure.

ReactionCatalystEffect on Kinetics
AcylationBase (e.g., triethylamine)Increases reaction rate by enhancing nucleophilicity of the amine.
HydrogenationMetal catalyst (e.g., Pd, Pt, Rh)Essential for the reaction to proceed at a reasonable rate.
EsterificationAcid (e.g., H₂SO₄)Protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

Derivatization Strategies for Analytical and Synthetic Applications

The chemical structure of this compound, featuring a primary amino group and a carboxylic acid function, allows for a variety of derivatization strategies. These modifications are crucial for enhancing detectability in analytical techniques and for creating novel molecular structures for research purposes.

Pre-column and Post-column Derivatization for Chromatographic Analysis (e.g., HPLC)

For the analysis of this compound by High-Performance Liquid Chromatography (HPLC), derivatization is often necessary to improve its chromatographic behavior and detection sensitivity, as it lacks a strong chromophore for UV detection. actascientific.comactascientific.com Both pre-column and post-column derivatization techniques can be employed. actascientific.comactascientific.com

Pre-column Derivatization: In this approach, the analyte is chemically modified before its introduction into the HPLC column. actascientific.com This method offers the advantage of separating the derivatized product from excess reagent and by-products, potentially leading to cleaner chromatograms. actascientific.com Several reagents are commonly used for the derivatization of the primary amino group in amino acids like this compound. actascientific.com

o-Phthalaldehyde (B127526) (OPA): In the presence of a thiol, OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. actascientific.comaxionlabs.com This method is highly sensitive and is a popular choice for amino acid analysis. actascientific.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with both primary and secondary amines to produce stable, fluorescent derivatives. axionlabs.comcreative-proteomics.com The resulting adducts can be detected by both fluorescence and UV absorbance. creative-proteomics.com

Dansyl Chloride: This reagent reacts with primary and secondary amino groups to yield highly fluorescent dansyl derivatives, which are stable and can be readily detected. actascientific.comactascientific.com

Phenyl Isothiocyanate (PITC): PITC reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives, which can be detected by UV absorbance. actascientific.com

Post-column Derivatization: In this technique, the derivatizing reagent is introduced into the mobile phase after the analytical column, and the reaction occurs in a post-column reactor before the flow stream reaches the detector. actascientific.comnih.gov This approach is beneficial as it avoids potential issues with the separation of multiple derivative products and is easily automated. actascientific.compickeringlabs.com

Ninhydrin (B49086): A classic reagent for amino acid analysis, ninhydrin reacts with primary and secondary amines to produce a deep purple product known as Ruhemann's purple, which is detected by visible absorbance. nih.govpickeringlabs.com

Fluorescamine: This reagent reacts with primary amines to form fluorescent products. nih.gov The reaction is rapid and occurs at room temperature. science.gov

The choice between pre-column and post-column derivatization depends on the specific analytical requirements, such as sensitivity, selectivity, and the complexity of the sample matrix. actascientific.com

Derivatization StrategyReagentFunctional Group TargetedDetection MethodKey Advantages
Pre-column o-Phthalaldehyde (OPA)Primary amineFluorescenceHigh sensitivity, rapid reaction actascientific.comaxionlabs.com
9-Fluorenylmethyl Chloroformate (FMOC-Cl)Primary and secondary aminesFluorescence, UVStable derivatives axionlabs.comcreative-proteomics.com
Dansyl ChloridePrimary and secondary aminesFluorescenceStable and highly fluorescent derivatives actascientific.comactascientific.com
Phenyl Isothiocyanate (PITC)Amino acidsUVForms stable derivatives actascientific.com
Post-column NinhydrinPrimary and secondary aminesVisible AbsorbanceWell-established, reliable nih.govpickeringlabs.com
FluorescaminePrimary aminesFluorescenceRapid reaction, good for primary amines nih.govscience.gov

Conjugation with Peptides and Heterocyclic Scaffolds for Research Probes

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carboxyl group, makes it a valuable building block for the synthesis of more complex molecules, such as peptide conjugates and derivatives incorporating other heterocyclic systems. nih.gov These strategies are employed to develop research probes and investigate biological activities. nih.gov

Peptide Conjugation: The primary amino group or the carboxylic acid of this compound can be used to form amide bonds with peptides. Standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) in combination with activating agents (e.g., HOBt, HATU), can facilitate the formation of a peptide bond between the carboxylic acid of this compound and the N-terminus of a peptide, or between its amino group and the C-terminus of a peptide. mdpi.com Such conjugations can influence the peptide's conformation, stability, and biological activity. nih.gov The incorporation of the pyridyl moiety can introduce new binding interactions or alter the pharmacokinetic properties of the parent peptide.

Conjugation with Heterocyclic Scaffolds: The amino group of this compound can act as a nucleophile to react with various electrophilic heterocyclic scaffolds. For instance, it can be acylated by heterocyclic carboxylic acids or undergo nucleophilic substitution reactions with activated heterocyclic halides. Conversely, the carboxylic acid group can be activated and used to acylate amino-functionalized heterocycles. These conjugation strategies allow for the creation of hybrid molecules that combine the structural features of the pyridine ring and the butanoic acid backbone with those of other heterocyclic systems, potentially leading to novel compounds with unique biological or chemical properties. nih.gov

Conjugation PartnerFunctional Group on this compoundCoupling ChemistryPotential Application
Peptides Carboxylic acidAmide bond formation (e.g., DCC/HOBt)Modifying peptide properties, creating peptidomimetics mdpi.comnih.gov
Amino groupAmide bond formation (e.g., EDC/HATU)Introducing a non-natural amino acid into a peptide sequence mdpi.com
Heterocyclic Scaffolds Amino groupAcylation, Nucleophilic substitutionSynthesis of hybrid molecules with novel properties nih.gov
Carboxylic acidAmide bond formationLinking to amino-functionalized heterocycles nih.gov

Role of 4 Amino 3 Pyridin 4 Yl Butanoic Acid As a Chemical Scaffold and Building Block in Advanced Synthesis

Incorporation into Complex Organic Molecules and Heterocycles

The unique structural attributes of 4-Amino-3-(pyridin-4-yl)butanoic acid make it an adept building block for the synthesis of intricate organic molecules and novel heterocyclic frameworks. The presence of both a primary amino group and a carboxylic acid function allows for a range of chemical transformations. These reactive sites can be selectively protected and derivatized, enabling the stepwise construction of more complex structures.

The pyridine (B92270) ring, a key feature of this scaffold, is a common motif in many biologically active compounds and functional materials. The butanoic acid side chain provides a flexible linker that can be manipulated to control the spatial orientation of substituents. This is particularly advantageous in the synthesis of macrocycles and other constrained systems where precise conformational control is essential. While specific examples of its use are still emerging in the literature, the principles of heterocyclic synthesis suggest that the amino and carboxylic acid groups can be utilized in cyclization reactions to form a variety of fused or spirocyclic heterocyclic systems. For instance, condensation reactions with dicarbonyl compounds or their equivalents could lead to the formation of novel pyridinyl-substituted lactams or other nitrogen-containing heterocycles.

Application in Peptide Synthesis and Medicinal Chemistry Research Building Blocks

In the realm of medicinal chemistry, non-natural amino acids are invaluable tools for the design of novel therapeutic agents. This compound serves as a non-canonical amino acid analog, offering a unique side chain that can influence the secondary structure and biological activity of peptides. The incorporation of such building blocks can lead to peptidomimetics with enhanced stability against enzymatic degradation, improved receptor binding affinity, and altered pharmacokinetic profiles.

The pyridine moiety can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which can be crucial for molecular recognition at biological targets. The flexible butanoic acid backbone allows for the presentation of the pyridyl group in different orientations, facilitating its interaction with receptor pockets. While detailed studies on peptides specifically incorporating this compound are limited, the general principles of peptide chemistry support its potential as a valuable building block.

Table 1: Potential Modifications of this compound for Peptide Synthesis

Modification Site Potential Modification Rationale for Modification
Amino Group (N-terminus) Acylation, Sulfonylation, Alkylation To modulate basicity and introduce new functional groups.
Carboxylic Acid (C-terminus) Esterification, Amidation To facilitate coupling reactions and modify solubility.
Pyridine Ring Substitution at various positions To alter electronic properties, steric bulk, and hydrogen bonding capacity.

Design of Analogs for Structure-Activity Relationship Studies (non-clinical focus)

The scaffold of this compound is an excellent starting point for the design and synthesis of compound libraries for structure-activity relationship (SAR) studies in a research context. By systematically modifying different parts of the molecule, researchers can probe the structural requirements for a desired chemical or biological interaction.

Scaffold Hopping and Lead Compound Identification

Scaffold hopping is a powerful strategy in medicinal chemistry aimed at identifying novel molecular frameworks with similar biological activities to a known active compound but with a different core structure. eurofinsdiscovery.comnih.govsemanticscholar.org This approach can lead to the discovery of new chemical entities with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. eurofinsdiscovery.com The this compound scaffold can serve as a starting point for such explorations. By retaining the key pharmacophoric features of a known ligand while replacing its core with the pyridinyl-butanoic acid framework, medicinal chemists can explore new regions of chemical space in the quest for novel lead compounds.

Table 2: Hypothetical Scaffold Hopping from a Known Pharmacophore to a this compound-Based Analog

Original Scaffold Feature Corresponding Feature in Analog Rationale
Aromatic Ring Pyridine Ring Bioisosteric replacement to maintain aromatic interactions and potentially improve properties.
Basic Amine Amino Group Mimics a key hydrogen bond donor/acceptor or salt bridge interaction.
Carboxylic Acid/Ester Carboxylic Acid Retains a hydrogen bond acceptor or a point for further derivatization.

Development of New Materials and Catalysts

The application of this compound extends beyond the life sciences into the realm of materials science and catalysis. The bifunctional nature of this molecule makes it a candidate for the synthesis of novel polymers and coordination complexes. The amino and carboxylic acid groups can participate in polymerization reactions to form polyamides or polyesters, while the pyridine nitrogen can coordinate to metal centers.

The resulting materials could possess interesting properties, such as thermal stability, specific optical or electronic characteristics, or catalytic activity. For instance, metal complexes incorporating this ligand could be explored as catalysts in various organic transformations, leveraging the pyridine moiety to influence the reactivity of the metal center. While this area of research is still in its early stages, the versatility of the this compound scaffold suggests a promising future in the development of new functional materials and catalysts. The incorporation of amino acids into Schiff base ligands, for example, has been shown to yield metal complexes with interesting structural and catalytic properties. mdpi.com

Table 3: Mentioned Compound Names

Compound Name

Stereochemical Research Pertaining to 4 Amino 3 Pyridin 4 Yl Butanoic Acid

Chiral Resolution Techniques for Enantiomer Separation

The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical step in stereochemical research. For a compound like 4-Amino-3-(pyridin-4-yl)butanoic acid, which possesses a chiral center at the C3 position, several techniques are theoretically applicable for separating its (R) and (S) enantiomers.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC stands out as a powerful and widely used method for both analytical and preparative-scale enantioseparation. This technique utilizes a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to different retention times and, consequently, their separation. For amino acid derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. The separation mechanism often relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, driven by a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance. While specific methods for this compound are not detailed in available literature, the successful resolution of analogous compounds like 4-nitropropranolol using chiral HPLC underscores the potential of this technique. mdpi.com

Crystallization: Diastereomeric crystallization is a classical yet effective method for chiral resolution on a larger scale. This process involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. Once separated, the desired enantiomer can be recovered by removing the resolving agent. The choice of resolving agent and solvent system is crucial for achieving efficient separation and high yields.

The following table outlines common chiral resolution techniques applicable to this compound:

TechniquePrincipleKey Considerations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Selection of appropriate chiral column and mobile phase.
Diastereomeric Crystallization Formation of separable diastereomeric salts with a chiral resolving agent.Choice of resolving agent and crystallization solvent.

Investigation of Stereoisomer Properties and Their Differential Interactions in Research Systems

The two enantiomers of this compound, (R)-4-Amino-3-(pyridin-4-yl)butanoic acid and (S)-4-Amino-3-(pyridin-4-yl)butanoic acid, are expected to have identical physical properties in a non-chiral environment, such as melting point, boiling point, and solubility. However, their interaction with other chiral molecules, including biological macromolecules like proteins and enzymes, can differ significantly. This differential interaction is the basis for their distinct pharmacological and toxicological profiles.

For instance, in the case of the structurally similar compound baclofen (B1667701) (3-(p-chlorophenyl)-4-aminobutanoic acid), the R(+) enantiomer was found to be significantly more pharmacologically active than the S(-) enantiomer. nih.gov This highlights the importance of studying the individual stereoisomers of a chiral compound.

The investigation of stereoisomer properties typically involves:

Pharmacological Assays: Evaluating the biological activity of each enantiomer in relevant in vitro and in vivo models to determine if one is more active or if they have different effects.

Binding Studies: Assessing the affinity of each enantiomer for its biological target, such as a receptor or enzyme, to understand the molecular basis of their differential activity.

Metabolic Studies: Investigating whether the enantiomers are metabolized differently in biological systems, which can impact their efficacy and duration of action.

These studies are essential for the development of enantiopure drugs, where a single enantiomer is used to maximize therapeutic effects and minimize potential side effects associated with the other enantiomer.

Asymmetric Induction in Synthesis of Chiral Analogs

Asymmetric synthesis, which aims to produce a single enantiomer of a chiral compound, is a more efficient approach than resolving a racemic mixture. Asymmetric induction involves the use of a chiral auxiliary, reagent, or catalyst to favor the formation of one enantiomer over the other.

For the synthesis of chiral analogs of this compound, several asymmetric strategies could be employed. One common approach involves the use of chiral pool synthesis, starting from a readily available enantiopure starting material. For example, the enantiospecific synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid has been achieved using (S)-serine as a chiral starting material. researchgate.net This method establishes the desired stereochemistry at the outset, which is then carried through the synthetic sequence.

Another powerful technique is catalyst-based asymmetric synthesis. This involves using a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. For instance, asymmetric hydrogenation or amination reactions are widely used to introduce chirality into molecules. The development of such methods for the synthesis of this compound would be a significant step towards the efficient production of its individual enantiomers.

The table below summarizes key approaches in asymmetric synthesis applicable to chiral analogs of this compound:

ApproachDescriptionExample Application
Chiral Pool Synthesis Utilizes a readily available enantiopure natural product as the starting material.Synthesis of β-amino acids from α-amino acids like serine. researchgate.net
Catalyst-Based Asymmetric Synthesis Employs a chiral catalyst to control the stereochemistry of a reaction.Asymmetric hydrogenation of a prochiral precursor.
Chiral Auxiliary-Mediated Synthesis A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.Evans asymmetric alkylation.

Comparative Academic Studies with Analogous Butanoic Acid Derivatives

Structural Comparisons with 4-Amino-3-phenylbutanoic acid and Related Gamma-Amino Acids

The structure of 4-amino-3-(pyridin-4-yl)butanoic acid is analogous to 4-amino-3-phenylbutanoic acid (commonly known as phenibut), with the core difference being the substitution of a phenyl ring with a pyridin-4-yl ring. This substitution introduces a nitrogen atom into the aromatic system, which has significant implications for the molecule's electronic properties, conformation, and intermolecular interactions.

Both molecules are γ-amino acids, a class of compounds characterized by the amino group being on the third carbon atom relative to the carboxyl group. researchgate.net This arrangement provides significant conformational flexibility. In the solid state, these molecules typically exist as zwitterions, with a protonated amino group (NH3+) and a deprotonated carboxyl group (COO-). d-nb.inforsc.org This zwitterionic nature facilitates the formation of strong hydrogen bond networks, which are primary determinants of their crystal packing structures. researchgate.net

The primary structural differences arise from the electronic nature of the aromatic ring:

Phenyl Ring (in 4-Amino-3-phenylbutanoic acid): The phenyl group is a non-polar, hydrophobic moiety. Its interaction with the gamma-amino acid backbone is primarily governed by steric hindrance and weak van der Waals forces. Crystal structures of phenibut show that the molecule engages in hydrogen bonding through its GABA moiety, forming dimeric motifs that are common for GABA-related APIs. researchgate.net

Pyridyl Ring (in this compound): The pyridine (B92270) ring is a π-deficient aromatic system due to the electronegative nitrogen atom. mdpi.com This nitrogen atom can also act as a hydrogen bond acceptor, a capability the phenyl ring lacks. This introduces an additional site for intermolecular interactions, potentially leading to different crystal packing arrangements and physical properties such as solubility and melting point compared to its phenyl analog. The electron-withdrawing nature of the pyridine ring can also influence the acidity of the carboxylic proton and the basicity of the amino group through inductive effects.

FeatureThis compound4-Amino-3-phenylbutanoic acidGamma-Aminobutyric Acid (GABA)
Aromatic GroupPyridin-4-ylPhenylNone (Aliphatic)
Key Structural FeatureHeterocyclic aromatic ring with N atomCarbocyclic aromatic ringFlexible aliphatic chain
Primary Intermolecular ForcesHydrogen bonding (NH3+, COO-), π-stacking, N-ring as H-bond acceptorHydrogen bonding (NH3+, COO-), π-stacking, van der Waals forcesHydrogen bonding (NH3+, COO-)
Zwitterionic FormExpected in solid state and neutral pHConfirmed in solid state d-nb.infoConfirmed in solid state
Conformational FlexibilityHigh, similar to other GABA analogsHigh, with some steric hindrance from phenyl group mdpi.comVery High

Analysis of the Pyridine Ring's Positional and Substituent Effects on Reactivity and Structure

The position of the nitrogen atom within the pyridine ring (isomers) and the presence of other substituents dramatically alter the electronic landscape of the molecule, thereby affecting its reactivity and structure.

Positional Isomerism (Pyridin-2-yl, -3-yl, and -4-yl analogs):

The nitrogen atom in a pyridine ring is more electronegative than carbon and acts as an electron-withdrawing group through both inductive and resonance effects. stackexchange.com This withdrawal of electron density deactivates the ring towards electrophilic substitution compared to benzene. The extent of this deactivation and the directing effects for substitution are dependent on the position of the nitrogen relative to the butanoic acid side chain.

Pyridin-4-yl (Target Compound): The nitrogen is at the para position relative to the point of attachment. It exerts a strong electron-withdrawing effect, significantly reducing electron density at the ortho and para positions of the ring. stackexchange.com This makes the pyridin-4-yl ring less nucleophilic than the phenyl ring in phenibut.

Pyridin-2-yl Analog: The nitrogen is at the ortho position. It exerts a strong inductive and resonance effect. This position can also lead to direct steric and electronic interactions (e.g., chelation) between the ring nitrogen and the side chain's functional groups, potentially forcing specific conformations.

The basicity of the ring nitrogen also varies with position. The pKa of the conjugate acid of pyridine is 5.27. sciepub.com The position of the side chain will modulate this value. In general, pyridin-4-yl and pyridin-2-yl analogs are less basic than the pyridin-3-yl analog due to the stronger resonance-based electron withdrawal at the nitrogen atom. This difference in basicity affects how the molecule interacts with biological systems and its behavior in different pH environments.

Substituent Effects:

Placing additional substituents on the pyridine ring allows for the fine-tuning of the molecule's properties. The reactivity can be quantified using Hammett substituent constants (σ), which measure the electronic effect of a substituent on a reaction center.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (–NO₂) or cyano (–CN) further decrease the electron density of the pyridine ring. This makes the ring even less reactive towards electrophiles and lowers the basicity of the ring nitrogen. nih.gov

Electron-Donating Groups (EDGs): Substituents like amino (–NH₂) or methoxy (B1213986) (–OCH₃) increase the electron density of the ring. This enhances the ring's reactivity towards electrophiles and increases the basicity of the ring nitrogen. nih.gov

These electronic modifications directly impact the reactivity of the molecule in synthetic transformations and its potential interactions with biological targets. For instance, increasing the electron-withdrawing character of substituents on a pyridine-containing metal complex has been shown to make the metal center more reactive. nih.gov

Analog/SubstituentNitrogen PositionDominant Electronic Effect on RingExpected Relative Basicity (pKa of Pyridinium Ion)Expected Reactivity toward Electrophiles
Pyridin-2-ylOrthoStrong inductive and resonance withdrawalLowerLow
Pyridin-3-ylMetaInductive withdrawalHigherModerate
Pyridin-4-ylParaStrong inductive and resonance withdrawalLowerLow
-NO₂ (EWG) on RingAnyStrong withdrawalSignificantly LowerVery Low
-OCH₃ (EDG) on RingAnyDonatingSignificantly HigherHigher

Comparison of Derivatization Potential with Other Amino Acid Scaffolds

The derivatization potential of a molecule refers to the ease and variety of chemical modifications it can undergo. This compound possesses three primary functional groups that can be targeted for derivatization: the primary amino group, the carboxylic acid group, and the pyridine ring nitrogen. This provides a richer chemical scaffold compared to simpler amino acids.

Amino Group: Like all primary amines, this group can be readily derivatized. Common reactions include acylation (to form amides), alkylation, and reaction with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC), which are frequently used to introduce fluorescent tags for analytical detection. chula.ac.thnih.gov

Carboxylic Acid Group: This group can undergo esterification to form various esters, or it can be converted to an acid chloride and subsequently reacted with amines to form amides. researchgate.net

Pyridine Ring: This is the key feature that distinguishes this scaffold from aliphatic amino acids (like GABA) and phenyl-substituted analogs (like phenibut). The lone pair of electrons on the pyridine nitrogen is nucleophilic and can be alkylated to form quaternary N-aminopyridinium salts. nih.gov This adds a positive charge to the molecule and significantly alters its properties. Furthermore, the pyridine ring itself, although deactivated, can undergo certain nucleophilic aromatic substitution reactions or C-H activation/functionalization under specific, often metal-catalyzed, conditions. nih.gov

Comparison with Other Scaffolds:

vs. Alpha-Amino Acids (e.g., Alanine): Standard alpha-amino acids offer the same amino and carboxyl group handles for derivatization. However, they lack the aromatic ring and the third derivatization site offered by the pyridine nitrogen.

vs. Aliphatic GABA Analogs (e.g., GABA, Pregabalin): These molecules also have the amino and carboxyl groups. tandfonline.combohrium.com However, their purely aliphatic nature means they lack the potential for aromatic substitution or derivatization via the pyridine nitrogen. Derivatization is necessary for their analytical detection as they lack a chromophore. nih.gov

vs. 4-Amino-3-phenylbutanoic acid (Phenibut): Phenibut shares the amino and carboxyl groups. Its phenyl ring can be derivatized through electrophilic aromatic substitution (e.g., nitration, halogenation), but this often requires harsh conditions. Crucially, it lacks the nucleophilic nitrogen in the ring, precluding the simple N-alkylation reactions possible with the pyridyl analog.

The presence of three distinct, reactive sites on the this compound scaffold makes it a highly versatile building block for creating a diverse library of compounds through chemical modification.

Amino Acid ScaffoldPrimary Amino Group DerivatizationCarboxylic Acid Group DerivatizationAromatic/Additional Group Derivatization
This compound Yes (Acylation, Alkylation, etc.)Yes (Esterification, Amidation, etc.)Yes (N-Alkylation of pyridine, Ring substitution)
Alpha-Amino Acid (e.g., Alanine) YesYesNo (for simple aliphatic side chains)
GABA (aliphatic) YesYesNo
4-Amino-3-phenylbutanoic acid YesYesYes (Electrophilic aromatic substitution on phenyl ring)

Future Research Trajectories and Academic Prospects for 4 Amino 3 Pyridin 4 Yl Butanoic Acid

Exploration of Novel Synthetic Pathways

Future research into the synthesis of 4-Amino-3-(pyridin-4-yl)butanoic acid is likely to focus on the development of more efficient, stereoselective, and sustainable methods. Building upon existing knowledge of amino acid and pyridine (B92270) chemistry, several promising avenues can be explored.

One key area of investigation will be the advancement of asymmetric synthesis to selectively produce specific stereoisomers of the molecule. The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, developing synthetic routes that yield enantiomerically pure forms of this compound is of paramount importance. Future work could adapt established methods for the asymmetric synthesis of β-amino acids, such as those involving chiral auxiliaries or catalysts, to the synthesis of this specific γ-amino acid. The use of organocatalysis, which has emerged as a powerful tool for enantioselective synthesis, could also be a fruitful area of exploration.

Furthermore, the development of novel catalytic methods for C-C bond formation will be crucial for improving the efficiency of the synthesis. Traditional methods for constructing the carbon skeleton of such molecules can sometimes be lengthy and produce significant waste. Future research could focus on transition-metal-catalyzed cross-coupling reactions to directly link the pyridine and butanoic acid fragments. Methodologies like Suzuki or Negishi coupling, adapted for the specific functionalities present in the starting materials, could offer more direct and atom-economical routes.

The application of biocatalysis presents another exciting frontier. Enzymes, with their high specificity and ability to operate under mild conditions, are increasingly being used in chemical synthesis. Future studies could investigate the use of enzymes, such as aminotransferases or lyases, to catalyze key steps in the synthesis of this compound. This approach could lead to highly stereoselective and environmentally friendly synthetic processes.

Finally, the implementation of flow chemistry techniques could revolutionize the production of this compound. Continuous flow reactors offer several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for easier scale-up. Future research could focus on developing a continuous flow process for the synthesis of this compound, which would be particularly beneficial for producing larger quantities of the compound for further research and potential applications.

Synthetic ApproachPotential AdvantagesKey Research Focus
Asymmetric SynthesisProduction of specific stereoisomersDevelopment of chiral catalysts and auxiliaries
Novel Catalytic MethodsIncreased efficiency and atom economyApplication of cross-coupling reactions
BiocatalysisHigh stereoselectivity, environmentally friendlyIdentification and engineering of suitable enzymes
Flow ChemistryImproved reaction control, scalabilityDevelopment of a continuous flow synthesis process

Advanced Computational Modeling for Deeper Mechanistic Understanding

Advanced computational modeling techniques are poised to provide unprecedented insights into the structure, properties, and reactivity of this compound. These in silico approaches can guide experimental work and accelerate the discovery of new applications for this molecule.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and predict various molecular properties. biointerfaceresearch.comresearchgate.netias.ac.inelectrochemsci.org Future studies could use DFT to:

Determine the preferred conformations of the molecule in different environments (e.g., in the gas phase, in solution).

Calculate key quantum chemical parameters such as HOMO-LUMO energy gaps, which provide insights into the molecule's reactivity. ias.ac.in

Predict spectroscopic properties (e.g., NMR, IR spectra) to aid in the characterization of the compound. biointerfaceresearch.com

Molecular Dynamics (MD) simulations will be invaluable for understanding the dynamic behavior of this compound in complex systems. nih.gov Future research directions could include:

Simulating the behavior of the molecule in aqueous solution to understand its hydration and conformational dynamics.

Investigating the interactions of the molecule with biological macromolecules, such as proteins or nucleic acids, to predict potential binding modes and affinities.

Studying the self-assembly behavior of the molecule to understand the formation of larger aggregates.

The combination of DFT and MD simulations will provide a powerful toolkit for a deeper mechanistic understanding of this compound at the atomic level. This knowledge will be instrumental in designing new experiments and exploring the full potential of this compound.

Computational MethodKey ApplicationsPredicted Outcomes
Density Functional Theory (DFT)Electronic structure analysis, property predictionConformational preferences, reactivity indices, spectroscopic data
Molecular Dynamics (MD)Simulation of dynamic behavior in complex systemsHydration patterns, binding modes with macromolecules, self-assembly mechanisms

Development of New Analytical Methodologies

To fully explore the potential of this compound, the development of new and improved analytical methodologies for its detection, quantification, and characterization is essential.

A significant area for future research will be the development of advanced chromatographic techniques for chiral separation . Since the compound is chiral, separating its enantiomers is crucial for understanding their distinct biological activities. Future work could focus on the development of novel chiral stationary phases for High-Performance Liquid Chromatography (HPLC) that are specifically designed for the separation of this and related compounds. researchgate.netmdpi.comresearchgate.net Additionally, the use of chiral derivatizing agents to facilitate separation on achiral columns is another promising avenue. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is another powerful technique that could be further developed for the analysis of this compound. biointerfaceresearch.comchemicalbook.comacs.org CE offers high separation efficiency, while MS provides sensitive and selective detection. Future research could focus on optimizing CE-MS methods for the rapid and sensitive quantification of the compound in complex matrices, such as biological fluids or environmental samples. biointerfaceresearch.comchemicalbook.comacs.org

The development of novel biosensors for the specific detection of this compound represents a more forward-looking research trajectory. ebi.ac.ukresearchgate.net These sensors could be based on enzymes that specifically interact with the compound or on synthetic receptors designed to bind to it with high affinity. The development of such biosensors would enable real-time monitoring of the compound's concentration in various systems, which would be invaluable for a wide range of applications.

Analytical TechniqueFuture Research FocusPotential Impact
Chiral HPLCDevelopment of novel chiral stationary phases and derivatizing agentsAccurate quantification of individual enantiomers
Capillary Electrophoresis-Mass Spectrometry (CE-MS)Optimization of separation and detection parametersHigh-throughput analysis in complex samples
BiosensorsDesign of specific recognition elements (enzymes, synthetic receptors)Real-time monitoring of compound concentration

Integration into Supramolecular Chemistry and Material Science Research

The presence of both a hydrogen-bond-donating amino group, a hydrogen-bond-accepting carboxylic acid group, and a coordinating pyridine ring makes this compound an attractive building block for the construction of novel supramolecular assemblies and functional materials.

One promising area of research is the use of this compound as a ligand for the synthesis of metal-organic frameworks (MOFs) . biointerfaceresearch.comresearchgate.netnih.govresearchgate.netresearchgate.net The pyridine nitrogen and the carboxylate group can coordinate to metal ions, leading to the formation of extended, porous structures. Future research could explore the synthesis of MOFs using this compound and various metal ions, and investigate the properties of the resulting materials, such as their gas storage capacity or catalytic activity. The chirality of the ligand could also be exploited to create chiral MOFs with applications in enantioselective separations or catalysis.

The ability of the molecule to form hydrogen bonds also makes it a candidate for the development of supramolecular gels or hydrogels . acs.org Self-assembly of the molecules in solution could lead to the formation of fibrillar networks that entrap the solvent, resulting in the formation of a gel. Future studies could investigate the gelation properties of this compound and its derivatives in different solvents and explore the potential applications of these soft materials, for instance, in controlled release systems.

Furthermore, the compound could be incorporated into polymers to create new functional materials. The amino and carboxylic acid groups can be used to polymerize the molecule or to graft it onto existing polymer backbones. The resulting polymers could have interesting properties due to the presence of the pyridine ring, such as pH-responsiveness or metal-coordinating ability.

Area of ApplicationResearch DirectionPotential Outcome
Metal-Organic Frameworks (MOFs)Synthesis with various metal ionsPorous materials for gas storage, catalysis, or chiral separations
Supramolecular GelsInvestigation of self-assembly and gelationSoft materials for controlled release or tissue engineering
Functional PolymersIncorporation into polymer chainspH-responsive or metal-coordinating materials

Role in Mechanistic Enzymatic Studies (excluding drug development focus)

Beyond its potential as a building block, this compound can serve as a valuable tool for fundamental studies in enzymology. Its structure, which is an analog of the neurotransmitter GABA, makes it particularly interesting for investigating the mechanisms of enzymes involved in amino acid metabolism.

The compound could be used as a substrate mimic or inhibitor to probe the active sites of enzymes such as aminotransferases . chemicalbook.com By studying how the molecule binds to the active site and how it is processed by the enzyme, researchers can gain valuable insights into the enzyme's catalytic mechanism and substrate specificity. ias.ac.innih.gov The pyridine ring provides a unique structural feature that can be used to explore the role of aromatic interactions in substrate recognition.

Furthermore, the compound could be used in enzymatic resolution studies. biointerfaceresearch.comelectrochemsci.orgresearchgate.netnih.gov By screening a variety of enzymes, it may be possible to find one that can selectively act on one enantiomer of this compound, providing a biocatalytic route to the enantiomerically pure forms of the molecule. This would not only be a valuable synthetic method but would also provide insights into the stereoselectivity of the enzymes studied.

Q & A

Q. What are the standard laboratory-scale synthesis routes for 4-Amino-3-(pyridin-4-yl)butanoic acid, and what critical reaction parameters require optimization?

Methodological Answer: The synthesis typically involves multi-step reactions starting with pyridine derivatives and β-amino acid precursors. Key steps include:

  • Condensation reactions between pyridinyl-acrylic acid intermediates and ammonia sources to introduce the amino group (e.g., via Michael addition) .
  • Acid-catalyzed cyclization or hydrolysis to form the butanoic acid backbone.
    Critical parameters to optimize:
  • pH control (7.5–9.0) during amination to avoid side reactions.
  • Temperature (60–80°C) to balance reaction rate and product stability.
  • Purification via recrystallization (using ethanol/water mixtures) or reverse-phase HPLC to isolate enantiomerically pure forms .

Q. How can researchers validate the interaction of this compound with metabolic enzymes?

Methodological Answer: Use competitive inhibition assays with radiolabeled substrates (e.g., ³H-glutamate) to measure displacement in enzyme binding pockets.

  • Kinetic analysis (Lineweaver-Burk plots) to determine inhibition constants (Ki).
  • Isothermal titration calorimetry (ITC) quantifies binding affinity and thermodynamic parameters .
    For example, studies on related pyridinyl-β-amino acids show IC50 values in the micromolar range against glutamate racemase .

Q. What analytical techniques are essential for characterizing the purity and stereochemistry of this compound?

Methodological Answer:

  • Chiral HPLC with a Crownpak CR-I column to resolve enantiomers (mobile phase: aqueous perchloric acid/methanol) .
  • <sup>1</sup>H/<sup>13</sup>C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 8.2–8.5 ppm; carboxylic acid proton at δ 12.1 ppm).
  • X-ray crystallography to resolve absolute stereochemistry, particularly for salt forms (e.g., hydrochloride) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound, and how do stereochemical variations impact biological activity?

Methodological Answer:

  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed amination to achieve >90% enantiomeric excess (ee) .
  • Enzymatic resolution : Lipase-mediated hydrolysis of ester precursors to isolate (R)- or (S)-enantiomers.
    Stereochemical impacts:
  • (S)-enantiomers of related β-amino acids show 10–50x higher affinity for GABAB receptors compared to (R)-forms .
  • Enantiopurity is critical for avoiding off-target effects in enzyme inhibition studies.

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no observed effect) across studies?

Methodological Answer:

  • Standardize assay conditions : Control pH (7.4), ionic strength, and cofactor concentrations (e.g., Mg<sup>2+</sup> for ATP-dependent enzymes).
  • Use structural analogs (e.g., 4-Amino-3-(pyridin-3-yl)butanoic acid) as negative controls to isolate pyridin-4-yl-specific effects .
  • Molecular docking simulations (AutoDock Vina) to predict binding modes and identify key residues (e.g., Arg263 in glutamine synthetase) for mutagenesis validation .

Q. What advanced techniques elucidate the compound’s subcellular targeting and metabolic fate in live cells?

Methodological Answer:

  • Fluorescent tagging : Conjugate with BODIPY probes via carbodiimide crosslinking to track localization via confocal microscopy .
  • Stable isotope tracing : Feed cells with <sup>13</sup>C-labeled compound and analyze metabolic incorporation via LC-MS/MS.
  • Subcellular fractionation : Isolate mitochondria/cytosol to quantify compartment-specific accumulation .

Q. How does this compound modulate cross-talk between amino acid transporters and inflammatory signaling pathways?

Methodological Answer:

  • CRISPR knockouts : Delete LAT1 (SLC7A5) in macrophages to assess transporter-dependent suppression of NF-κB activation.
  • Cytokine profiling : ELISA-based quantification of TNF-α/IL-6 levels in LPS-stimulated cells treated with the compound .
  • Transcriptomics : RNA-seq to identify downstream targets (e.g., mTORC1 pathway genes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.